Z-Cys(pmeobzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

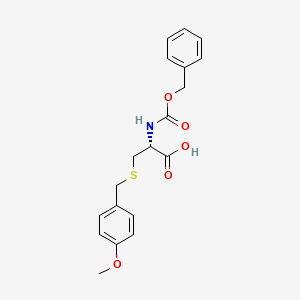

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIVJYICKMMKHE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Core Properties and Applications

This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH. Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the fundamental properties, strategic applications, and critical methodologies associated with this important amino acid derivative.

Introduction: Strategic Importance in Peptide Synthesis

This compound is a doubly protected cysteine derivative utilized primarily in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl chemical strategy. The cysteine residue, with its reactive thiol side chain (-SH), is crucial for protein structure and function, often forming disulfide bridges that stabilize peptide and protein conformations[1][2]. Effective synthesis of cysteine-containing peptides necessitates robust protection of this thiol group to prevent unwanted side reactions, such as oxidation or alkylation[1][3].

The selection of this compound is dictated by its unique combination of protecting groups:

-

N-α-Benzyloxycarbonyl (Z or Cbz): A classic urethane-type protecting group for the amino terminus. It is stable to a range of conditions but is readily removed by catalytic hydrogenolysis or strong acids.

-

S-p-methoxybenzyl (pmeobzl, 4-MeOBzl, or Mob): A benzyl-type protecting group for the thiol side chain. The electron-donating methoxy group at the para position renders it more susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl group, making it a cornerstone of strong-acid final deprotection strategies[1][4].

This strategic combination allows for its incorporation into a peptide chain while ensuring the thiol remains inert until the final deprotection step.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Name | N-Carbobenzyloxy-S-(4-methoxybenzyl)-L-cysteine | [5] |

| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbthis compound, Z-Cys(Mob)-OH | [5][6] |

| CAS Number | 2544-31-2 | [5] |

| Molecular Formula | C₁₉H₂₁NO₅S | [5] |

| Molecular Weight | 375.3 g/mol | [5] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Soluble in common polar aprotic solvents used in SPPS such as DMF, NMP, and DCM. Limited solubility in non-polar solvents. | [8] |

| Storage | Store in a cool, dry, well-sealed container, preferably under an inert atmosphere. It is sensitive to air and moisture over long periods. | [7][9] |

The p-methoxybenzyl (pmeobzl) Group: A Mechanistic Perspective

The pmeobzl group is classified as a semi-labile protecting group, primarily removed under strong acidic conditions. Its stability profile is central to its application in Boc-based SPPS.

Stability Profile & Orthogonality

The key to a successful multi-step synthesis is the use of orthogonal protecting groups, which can be removed selectively without affecting others[1][10]. The pmeobzl group is:

-

Stable to the moderately acidic conditions used for repetitive N-α-Boc group removal (e.g., 25-50% TFA in DCM). However, its stability is lower than that of the S-p-methylbenzyl (Meb) or S-benzyl (Bzl) groups, and it may not be suitable for the synthesis of very long peptides where cumulative exposure to TFA can lead to premature deprotection[4].

-

Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), although Z-protected amino acids are rarely used in standard Fmoc/tBu strategies.

-

Labile to very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which are used in the final cleavage and global deprotection step of Boc-SPPS[4][11].

This stability profile makes the Cys(pmeobzl) residue orthogonal to more acid-labile groups like Trityl (Trt) or Methoxytrityl (Mmt) and more acid-stable groups like Acetamidomethyl (Acm)[1][10].

Deprotection Mechanism

The cleavage of the p-methoxybenzyl group proceeds via an SN1-type mechanism. The strong acid protonates the ether oxygen of the methoxy group and the sulfur atom, weakening the C-S bond. The departure of the thiol creates a p-methoxybenzyl carbocation, which is significantly stabilized by resonance involving the electron-donating methoxy group. This stabilized carbocation is then trapped by nucleophilic "scavenger" molecules present in the cleavage cocktail to prevent it from re-alkylating other nucleophilic residues in the peptide, such as tryptophan or tyrosine.

Experimental Protocols & Methodologies

Coupling Protocol in Boc-SPPS

The incorporation of this compound requires careful consideration to mitigate the risk of racemization, a known issue with cysteine derivatives[12][13].

Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminus

-

This compound (3 equivalents)

-

Coupling Reagent: HBTU (3 eq.) or DIPCDI (3 eq.)

-

Additive: HOBt (3 eq.)

-

Base: N,N-Diisopropylethylamine (DIEA) (6 eq.) or 2,4,6-Collidine (6 eq.) for reduced racemization[14][15]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30 minutes.

-

N-α-Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual acid.

-

Neutralization: Treat the resin with 10% DIEA in DMF (2x, 2 min each) and wash again with DMF (5x).

-

Amino Acid Activation & Coupling (Low Racemization Protocol):

-

In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

Add DIPCDI (3 eq.) to the resin vessel.

-

Crucially, avoid a pre-activation step where the coupling reagents and base are mixed with the amino acid before addition to the resin, as this significantly increases racemization for cysteine[12][14].

-

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the coupling progress using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test (yellow beads) indicates complete coupling.

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (2x).

-

Drying: Dry the resin under vacuum for the next cycle.

Final Cleavage and Deprotection Protocol (HF Cleavage)

The removal of the pmeobzl group is most reliably achieved using anhydrous hydrogen fluoride (HF), the standard final cleavage reagent in Boc-SPPS. This procedure is extremely hazardous and must be performed in a specialized, dedicated apparatus by trained personnel[16][17].

Objective: To simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including Cys(pmeobzl).

Materials:

-

Dried peptide-resin

-

Scavenger mixture: Anisole, p-cresol, or thioanisole are critical to trap the generated p-methoxybenzyl carbocation. A common mixture is HF:anisole:dimethylsulfide:p-thiocresol (10:1:1:0.2 v/v)[11].

-

Anhydrous liquid Hydrogen Fluoride (HF)

-

Specialized HF cleavage apparatus

-

Cold diethyl ether for precipitation

Step-by-Step Methodology:

-

Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.

-

Scavenger Addition: Add the scavenger mixture to the vessel (e.g., 1 mL anisole, 1 mL dimethylsulfide, 0.2 mL p-thiocresol)[4].

-

Cooling: Cool the reaction vessel in a dry ice/methanol or dry ice/acetone bath for at least 5 minutes.

-

HF Distillation: Carefully distill the required volume of liquid HF (e.g., 10 mL) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C[4][17].

-

Cleavage Reaction: Stir the mixture at 0-5 °C for 60-90 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours[11].

-

HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to the apparatus instructions.

-

Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Add the TFA solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: The crude peptide is then typically purified using reverse-phase HPLC.

Conclusion and Future Outlook

This compound remains a valuable reagent for peptide chemists, particularly within the framework of Boc/Bzl synthesis strategies. Its well-defined acidic lability allows for the secure protection of the cysteine thiol throughout chain assembly, followed by efficient removal during the final global deprotection step. While challenges such as racemization during coupling persist, optimized protocols using carbodiimide reagents without pre-activation can reduce this side reaction to acceptable levels. As the field moves towards more complex and disulfide-rich peptide therapeutics, the principles of orthogonal protection embodied by reagents like this compound will continue to be of fundamental importance.

References

- Galande, A. K., & Mutz, J. A. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 10(5-6), 633-639.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Aapptec.

- Hossain, M. A., & Wade, J. D. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(2), 108-114.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Sodhi, Y., & Kumar, A. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(12), 2736-2744.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.

- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.

- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Aapptec Peptides. (n.d.). Z-Cys(4-MeOBzl)-OH [2544-31-2]. Aapptec.

- Muttenthaler, M., et al. (2010). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.

- Alewood, P. F., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 24(1), 153.

- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 16(8), 433-441.

- de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9633.

- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(23), 8475.

- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.

- Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637.

- AAPPTec. (n.d.).

- Aapptec Peptides. (n.d.). Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. Aapptec.

- BenchChem. (n.d.). A Comparative Guide to the Stability of Cysteine S-Protecting Groups.

- MySkinRecipes. (n.d.). Z-Cys(Z)-OH.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.

- MedChemExpress. (n.d.). Fmoc-Cys(pMeOBzl)-OH.

- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 697-705.

- MedChemExpress. (n.d.). H-Cys(pMeOBzl)-OH.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. European Journal of Organic Chemistry, 2013(28), 6331-6338.

- Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N- terminal cysteinyl segments used for native chemical ligation.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. (2024).

- The Royal Society of Chemistry. (2008).

- Aapptec Peptides. (n.d.). Boc-Cys(pMeOBzl)-OH [18942-46-6]. Aapptec.

- SciSpace. (2021).

- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.

- University of South Florida. (2015).

- The Royal Society of Chemistry. (2018).

- National Institutes of Health. (n.d.). Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Z-Cys(Z)-OH [myskinrecipes.com]

- 8. peptide.com [peptide.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-Cys(pmeobzl)-OH: Structure, Synthesis, and Application in Peptide Chemistry

This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH. It is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and require a detailed understanding of this critical amino acid derivative. We will delve into its chemical architecture, provide a logical and detailed synthesis protocol, and explore its strategic application, particularly within solid-phase peptide synthesis (SPPS).

Core Compound Architecture and Properties

This compound is a derivative of the amino acid L-cysteine, strategically modified with two distinct protecting groups. The N-α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain thiol is protected by a p-methoxybenzyl (pmeobzl or Mob) group. This dual protection is essential for its primary role as a building block in the stepwise construction of peptides, preventing unwanted side reactions at its reactive amino and thiol functionalities.[1][2]

The Z-group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry, enabling the first controlled synthesis of peptides.[3][4] It masks the nucleophilicity of the alpha-amino group, allowing for selective activation of the carboxyl group for amide bond formation.[5] The p-methoxybenzyl group is a robust thiol protecting group, favored for its stability under various conditions encountered during peptide synthesis.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-[(4-methoxyphenyl)methyl]sulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbthis compound, Z-L-Cys(Mob)-OH | [1] |

| CAS Number | 2544-31-2 | [7] |

| Molecular Formula | C₁₉H₂₁NO₅S | [8] |

| Molecular Weight | 375.44 g/mol | [8] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 63-72 °C | [1] |

Synthesis of this compound: A Validated Workflow

The synthesis of this compound is logically approached in a two-step process. The strategic imperative is to protect the highly nucleophilic thiol group first to prevent its interference during the subsequent N-protection step. S-alkylation of the thiol does not significantly alter the nucleophilicity of the amino group, whereas N-acylation would reduce the basicity of the amine and complicate subsequent handling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Z-Cys(pmeobzl)-OH in Modern Peptide Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired molecular architecture and biological function. Cysteine, with its uniquely reactive thiol side-chain, presents both a synthetic challenge and a functional opportunity, primarily through the formation of stabilizing disulfide bonds. Z-Cys(pmeobzl)-OH, a dually protected cysteine derivative, serves as a critical building block for researchers navigating the complexities of peptide construction. This guide delineates the chemical principles underpinning this reagent, its strategic role within orthogonal protection schemes, and its practical application in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl strategy. By understanding the distinct lability of the Nα-Benzyloxycarbonyl (Z) and S-p-Methoxybenzyl (pmeobzl) protecting groups, researchers can effectively leverage this tool for the regioselective construction of complex, disulfide-rich peptides.

Part 1: The Foundational Challenge of Cysteine in Peptide Synthesis

The thiol (sulfhydryl) group of a cysteine residue is highly nucleophilic and susceptible to a variety of undesirable side reactions during peptide synthesis, including oxidation, alkylation, and racemization.[1][2] Uncontrolled oxidation can lead to a heterogeneous mixture of disulfide-bonded dimers and oligomers, while other side reactions can cap the growing peptide chain or introduce impurities that are difficult to separate. Therefore, effective protection of the thiol side chain is mandatory for any successful synthesis strategy.[3]

The synthesis of peptides containing multiple disulfide bridges, common in toxins, hormones, and therapeutic scaffolds, introduces a higher level of complexity.[3][4] To ensure the correct pairing of cysteine residues, a concept known as orthogonal protection is employed. This strategy uses multiple, distinct protecting groups within the same molecule, where each type of group can be selectively removed under a specific set of chemical conditions without affecting the others.[1][5] This allows for the sequential and controlled (regioselective) formation of each disulfide bond.[1]

Part 2: A Deep Dive into the this compound Reagent

This compound is a derivative of L-cysteine where the α-amino group is protected by a Benzyloxycarbonyl (Z) group and the side-chain thiol is protected by a p-Methoxybenzyl (pmeobzl, Mob) group. The carboxylic acid remains free for peptide bond formation.

Component 1: The Nα-Benzyloxycarbonyl (Z) Group

The Z-group (also abbreviated Cbz) is a classic urethane-type protecting group for amines.[6]

-

Role : It prevents the N-terminal amine from participating in unwanted reactions during the coupling of the C-terminus to another amino acid. Its urethane structure is also known to suppress racemization at the adjacent chiral center during activation.[6]

-

Stability : It is stable to the mildly acidic and basic conditions used in many peptide synthesis workflows.

-

Cleavage : The Z-group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (H₂ gas with a palladium catalyst, Pd/C). It can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), but this method is less mild.[6]

Component 2: The S-p-Methoxybenzyl (pmeobzl or Mob) Group

The p-methoxybenzyl group is a robust, acid-labile protecting group for the cysteine thiol.

-

Role : It provides sturdy protection against oxidation and other side reactions throughout the multi-step synthesis process.

-

Stability : The key feature of the pmeobzl group is its relative stability to trifluoroacetic acid (TFA). While highly acid-labile groups like Trityl (Trt) are readily cleaved by standard TFA cocktails used in Fmoc-SPPS, the pmeobzl group is largely resistant.[3] This stability makes it an ideal "permanent" protecting group within the context of Boc/Bzl SPPS, where repeated TFA treatments are used to remove temporary Nα-Boc groups.[7]

-

Cleavage : Complete removal of the pmeobzl group requires treatment with very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8] The electron-donating methoxy group makes it more labile than the unsubstituted S-benzyl (Bzl) group, but it remains significantly more stable than S-Trityl.

Comparative Analysis of Thiol Protecting Groups

The choice of a cysteine protecting group is a critical strategic decision. This compound is best understood in comparison to other commonly used derivatives.

| Protecting Group | Abbreviation | Common Cleavage Reagent(s) | Orthogonal To | Primary Application Strategy |

| p-Methoxybenzyl | pmeobzl, Mob | HF, TFMSA [3][8] | Fmoc, Boc, Acm, Trt (under mild acid) | Boc/Bzl SPPS, Solution Phase |

| Trityl | Trt | Mild TFA (~1-5%), TFA cocktails[9] | Fmoc, Acm, pmeobzl | Fmoc/tBu SPPS |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate[9][10] | Fmoc, Boc, Trt, pmeobzl | Fmoc & Boc SPPS, Regioselective oxidation |

| tert-Butyl | tBu | HF, TFMSA, Hg(OAc)₂ | Fmoc, Acm | Boc/Bzl SPPS |

| Benzyl | Bzl | HF, Na/NH₃[11] | Fmoc, Boc, Acm | Boc/Bzl SPPS (more stable than pmeobzl) |

Part 3: Strategic Implementation in Peptide Synthesis

The combination of a Z-group and a pmeobzl group makes this compound particularly suited for two main synthetic approaches:

-

Solution-Phase Peptide Synthesis (SPPS) : In solution-phase synthesis, Z-protected amino acids are foundational. This compound can be coupled to another amino acid or peptide fragment. The Z-group can then be selectively removed via hydrogenation to allow for further chain elongation at the N-terminus, leaving the S-pmeobzl group intact for final deprotection at the end of the synthesis.

-

Boc/Bzl Solid-Phase Peptide Synthesis : This was one of the original SPPS methodologies. The process relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[7] In this strategy, this compound would not be used directly in the iterative cycle (which uses Boc-amino acids). Instead, it would be used to synthesize a protected peptide fragment in solution, which is then coupled to the resin-bound peptide. The pmeobzl group on the cysteine side chain is stable to the repeated TFA deprotection steps used to remove the Boc groups and is cleaved only during the final, harsh HF cleavage step.

Part 4: Core Experimental Methodologies

Disclaimer: The following protocols are generalized and require optimization based on the specific peptide sequence. The use of hazardous reagents like anhydrous HF requires specialized equipment and safety protocols.

Protocol 1: Nα-Z Group Deprotection (Catalytic Hydrogenation)

-

Dissolution : Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask equipped with a stir bar.

-

Catalyst Addition : Add the palladium on carbon catalyst (Pd/C, typically 5-10% Pd) to the solution. The amount should be approximately 10-20% of the peptide's weight.

-

Hydrogenation : Seal the flask and purge thoroughly with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: S-pmeobzl Group Deprotection (HF Cleavage)

CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated fume hood using a specialized HF cleavage apparatus (e.g., made of Teflon) and with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Calcium gluconate gel must be readily available as an antidote for skin exposure.

-

Preparation : Place the lyophilized, fully protected peptide and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap the reactive benzyl carbocations generated during cleavage.

-

Cooling : Cool the reaction vessel to approximately -5°C to 0°C using an ice/salt bath.

-

HF Condensation : Carefully condense a pre-determined amount of anhydrous HF gas into the reaction vessel.

-

Reaction : Stir the mixture at 0°C for 1-2 hours. The exact time depends on the stability of other amino acids in the sequence.

-

HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

-

Peptide Precipitation : The resulting peptide residue is triturated with cold diethyl ether to precipitate the crude peptide.

-

Isolation & Purification : The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then dried. The crude peptide must then be purified, typically by reverse-phase HPLC.

Protocol 3: Oxidative Folding for Disulfide Bond Formation

-

Dissolution : Dissolve the purified, fully deprotected peptide (containing free thiol groups) at a low concentration (0.1-1.0 mg/mL) in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate or ammonium acetate, pH 7.5-8.5. The low concentration favors intramolecular cyclization over intermolecular dimerization.

-

Oxidation : Stir the solution vigorously while it is open to the atmosphere (air oxidation). The reaction can take several hours to days.

-

Monitoring : Monitor the formation of the disulfide bond by LC-MS, observing the decrease in the mass of the reduced peptide (-2 Da).

-

Quenching & Lyophilization : Once the reaction is complete, the solution can be quenched by acidifying with a small amount of acetic or formic acid and then lyophilized to obtain the final, cyclized peptide.

Part 5: Conclusion

This compound is a specialized but powerful reagent for the peptide chemist. Its utility lies not in routine, automated Fmoc-SPPS, but in deliberate, strategic syntheses that require the unique stability profile of its protecting groups. It is a cornerstone of classical solution-phase synthesis and retains relevance in complex fragment condensation strategies and Boc/Bzl SPPS campaigns. By providing a cysteine building block with a robust, "permanent" thiol protection that is orthogonal to many other common protecting groups, this compound enables the controlled, regioselective construction of intricate disulfide-bonded architectures that are central to many biologically active peptides and proteins.

References

- Benchchem. (n.d.). Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis.

- Wright, Z. V. F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. DOI:10.1039/D1CS00271F.

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Kaur, H., et al. (2014). Disulfide Formation Strategies in Peptide Synthesis. Semantic Scholar.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Bachem. (2021). Cysteine Derivatives.

- ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.

- Benchchem. (n.d.). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.

- Raines, R. T., et al. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Source not further specified].

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis.

- Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science.

- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Benchchem. (n.d.). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Properties, Application, and Strategic Deprotection

Introduction

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Cysteine, with its nucleophilic thiol side chain, presents both a unique opportunity for functionalization and a significant challenge in preventing unwanted side reactions such as oxidation and disulfide scrambling. The strategic use of protecting groups is therefore a cornerstone of successful peptide synthesis. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH.

This derivative is a key building block, particularly in solution-phase peptide synthesis and in specific solid-phase strategies where its unique stability profile is advantageous. We will delve into its core properties, its strategic role in synthesis workflows, and provide a detailed, field-proven protocol for the critical deprotection step, explaining the chemical causality behind the methodological choices.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this reagent is the foundation for its effective application. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine | [] |

| Synonyms | Z-L-Cys(pMeOBzl)-OH, Cbz-Cys(4-MeOBzl)-OH | [][2] |

| CAS Number | 816446-81-8 | [][3][4][5] |

| Molecular Formula | C₁₉H₂₁NO₅S | [][4] |

| Molecular Weight | 375.4 g/mol | [][4] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 63-72 °C | [] |

The Dual Protectorate: A Strategic Analysis

The utility of this compound stems from its two distinct protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the p-Methoxybenzyl (pmeobzl or Mob) group on the thiol side chain.

-

The N-α-Benzyloxycarbonyl (Z) Group : Introduced in the 1930s, the Z group is a classic urethane-type protecting group for amines.[6] Its primary role is to prevent the N-terminus from participating in peptide bond formation until desired. It is traditionally employed in solution-phase synthesis and is stable to the mildly basic conditions used for Fmoc group removal but is readily cleaved under reducing conditions (hydrogenolysis) or strong acids.[6]

-

The S-p-Methoxybenzyl (pmeobzl/Mob) Group : The p-methoxybenzyl group is an acid-labile protecting group for the cysteine thiol. The electron-donating methoxy group at the para position makes the benzyl carbocation formed during acid-catalyzed cleavage more stable, thus rendering the Mob group more labile to acid than the simple S-benzyl (Bzl) group.[6] However, it is significantly more stable to trifluoroacetic acid (TFA) than highly acid-labile groups like trityl (Trt). This intermediate acid stability is the key to its strategic application, allowing it to remain intact during certain synthetic steps while being removable under specific, controlled acidic conditions.[6][7]

This dual-protection scheme makes this compound particularly useful in Boc-based solid-phase peptide synthesis (SPPS) and for the synthesis of protected peptide fragments that will later be joined via fragment condensation.[8]

Application in Peptide Synthesis

While Fmoc-Cys(Trt)-OH is the workhorse for standard Fmoc-SPPS due to the ease of Trt group removal with TFA, this compound offers a distinct advantage in more complex synthetic routes. Its stability to the repetitive piperidine treatments of Fmoc chemistry makes it a compatible, albeit specialized, choice.[7]

The primary utility lies in orthogonal protection strategies for creating specific disulfide bridges. A peptide with multiple cysteine residues can be synthesized using a combination of protecting groups with different labilities, such as Cys(Trt), Cys(Acm), and Cys(Mob). Each can be deprotected sequentially under specific conditions, allowing for controlled, regioselective disulfide bond formation.

Experimental Protocol: Deprotection of the S-p-Methoxybenzyl Group

The removal of the pmeobzl group is a critical step that requires carefully chosen conditions to ensure complete cleavage without compromising the integrity of the peptide. The conditions are harsher than those needed for a Trt group, typically involving strong acids and cation scavengers.

Causality of Reagent Choice:

-

Strong Acid (e.g., TFA, TFMSA) : The reaction proceeds via an Sₙ1 mechanism, where the acid protonates the ether-like sulfur, initiating the departure of the p-methoxybenzyl group as a stable carbocation. Strong acids are required to drive this process efficiently.

-

Cation Scavengers (e.g., Thioanisole, Silanes) : The p-methoxybenzyl carbocation generated during cleavage is a potent electrophile. If not captured, it can re-alkylate sensitive residues in the peptide, particularly tryptophan and methionine. Scavengers are electron-rich species that act as sacrificial nucleophiles, trapping the carbocation and preventing side reactions. Thioanisole is essential for the efficient deprotection of Cys(Mob).[9][10] Recent studies have also shown that silanes, such as triisopropylsilane (TIS) or triethylsilane (TES), can act as reducing agents that actively facilitate the removal of the Mob group, not just as passive scavengers.[11]

Step-by-Step Deprotection Workflow:

This protocol describes a common "cleavage cocktail" for removing the Cys(Mob) group concurrently with peptide cleavage from an acid-sensitive resin in a Boc-SPPS context.

-

Preparation : Ensure the peptide-resin is thoroughly dried and placed in a suitable reaction vessel equipped with a stirrer.

-

Reagent Formulation (Cleavage Cocktail) : Prepare the cleavage cocktail fresh. A highly effective and robust mixture consists of:

-

94% Trifluoroacetic Acid (TFA)

-

2% Thioanisole

-

2% Triethylsilane (TES)

-

2% Water or Ethanedithiol (EDT)

-

-

Cleavage Reaction : Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

-

Incubation : Stir the suspension at room temperature. The reaction time is critical; complete cleavage of the Mob group typically requires 2-4 hours.[11] Monitor the reaction progress if possible. For particularly stubborn cases or complex peptides, incubation at a slightly elevated temperature (e.g., 37-40°C) can accelerate the deprotection.[11]

-

Peptide Precipitation : After the reaction is complete, filter the resin and collect the filtrate containing the deprotected peptide. Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification : Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the peptide under vacuum. The crude peptide can then be purified using standard techniques like reverse-phase HPLC.

Deprotection Workflow Diagram

The following diagram illustrates the logical flow of the deprotection and isolation process.

Sources

- 2. peptide.com [peptide.com]

- 3. This compound,816446-81-8-Amadis Chemical [amadischem.com]

- 4. 816446-81-8 | MFCD00077012 | this compound [aaronchem.com]

- 5. chembk.com [chembk.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. bachem.com [bachem.com]

- 9. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Nuances of Z-Cys(pmeobzl)-OH: A Technical Guide to Solubility and Stability for Drug Development Professionals

In the intricate landscape of peptide chemistry and drug development, the selection and handling of protected amino acids are paramount to successful outcomes. Among these, cysteine derivatives, with their reactive thiol group, present unique challenges and opportunities. This guide provides an in-depth exploration of Nα-benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine (Z-Cys(pmeobzl)-OH), a critical building block in peptide synthesis. We will delve into its core physicochemical properties, focusing on solubility and stability, and offer field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Our focus is on providing a practical and scientifically rigorous resource that bridges theoretical knowledge with real-world application.

Physicochemical Properties of this compound: A Primer

This compound is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the thiol group is protected by a p-methoxybenzyl (pmeobzl) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The p-methoxybenzyl group, in particular, offers a degree of acid lability that allows for its selective removal under specific conditions, a feature that is highly valuable in the synthesis of complex peptides with multiple disulfide bonds.

The solubility and stability of this compound are not absolute but are critically dependent on the experimental conditions. A thorough understanding of these properties is essential for efficient reaction setup, purification, and storage.

Solubility Profile: From Empirical Observation to Practical Application

The solubility of this compound is governed by the interplay of its constituent parts: the polar carboxylic acid and amino-protecting group, and the largely non-polar p-methoxybenzyl protecting group. This amphiphilic nature dictates its solubility in a range of common laboratory solvents.

General Solubility Characteristics

Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. Its solubility in non-polar solvents is generally low.

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The presence of the bulky, non-polar p-methoxybenzyl group can hinder effective solvation by the hydrogen-bonding network of these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solubilize the non-polar components of the molecule, but their ability to solvate the polar carboxylic acid and Z-group is limited. |

| Non-Polar | Hexanes, Toluene | Very Low | The overall polarity of the molecule is too high for effective solvation in these solvents. |

| Aqueous | Water, Buffers | pH-Dependent | At neutral pH, the carboxylic acid is deprotonated, increasing polarity and potentially slight solubility. Under acidic conditions (pH < pKa of COOH), it is protonated and less soluble. Under basic conditions (pH > pKa of COOH), it is deprotonated and more soluble. |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound in various solvents. The following protocol outlines a reliable method for generating a quantitative solubility profile.

Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, NMP, Methanol, Ethanol, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Equilibrate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the saturated supernatant samples with the same solvent used for the standards to a concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Degradation can lead to the formation of impurities that can complicate purification and compromise the final product's quality.

Potential Degradation Pathways

The primary modes of degradation for this compound are related to the lability of its protecting groups and the inherent reactivity of the cysteine moiety.

-

Acid-Catalyzed Deprotection: The p-methoxybenzyl group is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and the presence of scavengers. While stable to the milder acidic conditions used for the removal of very acid-labile groups like Mmt (4-methoxytrityl), it can be cleaved by stronger acids like trifluoroacetic acid (TFA).[1][2] The benzyloxycarbonyl (Z) group is generally more stable to acid but can be removed by strong acids like HBr in acetic acid or by catalytic hydrogenation.

-

Oxidation: The thiol group, even when protected, can be susceptible to oxidation, particularly if any deprotection occurs. The primary oxidation product is the corresponding sulfoxide. Prolonged exposure to air and certain reagents can promote this side reaction. Peptides containing cysteine residues require special care to avoid oxidation.[3]

-

Racemization: During peptide coupling reactions, particularly those mediated by bases, cysteine derivatives can be prone to racemization at the α-carbon. Careful selection of coupling reagents and conditions is essential to minimize this side reaction.

-

β-Elimination: Under basic conditions, protected cysteine residues can undergo β-elimination to form a dehydroalanine intermediate. This is a significant concern when using strong bases for Fmoc deprotection in solid-phase peptide synthesis.[4]

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is an effective way to evaluate the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for this compound (e.g., a mixture of acetonitrile and water)

-

HPLC system with a UV detector

-

LC-MS system for impurity identification

-

Temperature-controlled oven

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the chosen solvent.

-

For each stress condition, mix the stock solution with the stressor (acid, base, or oxidant) in a vial. For thermal stress, place the vial in an oven at a specified temperature (e.g., 60 °C).

-

Include a control sample (this compound in solvent without any stressor).

-

-

Incubation:

-

Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot for analysis.

-

-

Analysis by HPLC:

-

Neutralize the acidic and basic samples before injection if necessary.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of degradation products.

-

Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

-

Impurity Identification by LC-MS:

-

Analyze the stressed samples by LC-MS to identify the mass of the major degradation products. This information can help in elucidating the degradation pathways.

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

-

Characterize the degradation profile under each stress condition.

-

Recommendations for Handling and Storage

Based on the physicochemical properties of this compound, the following best practices are recommended to ensure its integrity:

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20 °C) is recommended. The use of an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidation.

-

Handling: When weighing and handling the compound, minimize its exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or a fume hood.

-

In Solution: Prepare solutions of this compound fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. For peptides containing free cysteine residues after deprotection, it is crucial to use degassed, acidic buffers to prevent rapid oxidation of the thiol group to form disulfides.[3]

Conclusion

This compound is a valuable reagent in peptide synthesis, but its successful application hinges on a thorough understanding of its solubility and stability. By employing systematic experimental approaches to characterize these properties and by adhering to best practices for handling and storage, researchers can mitigate the risks of degradation and ensure the reliable performance of this critical building block in their drug development workflows. The insights and protocols provided in this guide are intended to serve as a practical resource for scientists navigating the complexities of peptide chemistry.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

-

Payne, R. J., & MacMillan, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9629-9687. [Link]

-

ResearchGate. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5431-5448. [Link]

-

Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9070-9075. [Link]

-

Wright, S. K., & Viola, R. E. (1998). Evaluation of methods for the quantitation of cysteines in proteins. Analytical Biochemistry, 265(1), 8-14. [Link]

-

Papayannopoulos, I. A., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Journal of Mass Spectrometry, 38(4), 431-438. [Link]

-

Ollivier, N., et al. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation. Chemical Science, 12(10), 3744-3750. [Link]

-

Julio, A. R., Yan, T., & Backus, K. M. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102865. [Link]

-

ResearchGate. (n.d.). Cysteine protecting groups: applications in peptide and protein science. [Link]

-

Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

ResearchGate. (n.d.). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. [Link]

-

National Institutes of Health. (n.d.). Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. [Link]

-

National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. [Link]

-

National Institutes of Health. (n.d.). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. [Link]

-

MDPI. (n.d.). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. [Link]

-

SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Desulfurization of cysteine–Containing peptides resulting from sample preparation for protein characterization by mass spectrometry. [Link]

-

Saric, T., Beninga, J., Graef, C. I., Akopian, T. N., Rock, K. L., & Goldberg, A. L. (2001). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of biological chemistry, 276(23), 20313–20321. [Link]

-

Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]

-

ChemRxiv. (n.d.). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Z-Cys(pmeobzl)-OH in Research and Development

This guide provides an in-depth framework for the safe handling, storage, and disposal of Z-Cys(pmeobzl)-OH, a critical reagent in peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern its safe use. By understanding the causality behind these protocols, laboratory personnel can cultivate a robust culture of safety and ensure both experimental integrity and personal well-being.

The Role and Nature of this compound in Peptide Chemistry

This compound, or N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine, is a derivative of the amino acid L-cysteine specifically engineered for use in peptide synthesis.[1] The strategic addition of two key protecting groups is essential to prevent unwanted side reactions during the controlled, stepwise assembly of a peptide chain.[2][3]

-

The Z-Group (Benzyloxycarbonyl): This group temporarily blocks the α-amino terminus of the cysteine molecule.[4] Its primary function is to prevent self-polymerization and ensure that the amino acid only forms a peptide bond at its carboxyl end during a coupling reaction.[2][5] The Z-group is known for its stability and resistance to racemization, though it requires specific conditions like catalytic hydrogenation or strong acid for removal.[4]

-

The pMeOBzl Group (para-methoxybenzyl): The thiol (-SH) group on the cysteine side chain is highly reactive and susceptible to oxidation, which can lead to the unintended formation of disulfide bridges. The pMeOBzl group serves as a "permanent" or side-chain protecting group, shielding the thiol functionality throughout the peptide assembly process.[6] It is generally removed during the final cleavage step, often under strong acidic conditions.[7]

Understanding this dual-protection strategy is the first step in appreciating the compound's chemical nature and the rationale behind the handling precautions that follow.

Hazard Identification and Risk Assessment

While specific safety data for this compound is not always available, a reliable risk assessment can be conducted by examining the data for its constituent parts and similar protected amino acids. The compound is a combustible solid powder and should be handled as a potential chemical irritant.[8][9]

Primary Routes of Exposure and Potential Hazards:

-

Inhalation: Inhaling fine dust particles may cause respiratory tract irritation.[10]

-

Skin Contact: Prolonged contact may cause skin irritation.

-

Eye Contact: Direct contact with dust can cause serious eye irritation.

-

Combustible Dust: Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture in the presence of an ignition source.[9]

| Property | Value / Description |

| Chemical Name | N-α-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine |

| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbz-Cys(4-MeOBzl)-OH |

| CAS Number | 2544-31-2[1] |

| Molecular Formula | C₁₉H₂₁NO₅S[1] |

| Molecular Weight | 375.43 g/mol [1] |

| Appearance | White to off-white solid powder.[12] |

| Stability | Stable under recommended storage conditions.[9] |

| Incompatibilities | Strong oxidizing agents.[9] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulphur oxides (SOx).[8] |

Table 1. Key Chemical and Physical Properties of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure. The causality is simple: prevent the chemical from coming into contact with the body.

3.1. Engineering Controls

-

Ventilation: All handling of this compound powder should be performed in a well-ventilated area.[8] A certified chemical fume hood or a powder containment hood is mandatory for procedures like weighing and transferring, which are prone to generating airborne dust.[10] The airflow from these systems physically pulls dust away from the operator's breathing zone.

-

Static Control: Use anti-static weigh boats and ensure equipment is properly grounded to mitigate the risk of a static discharge igniting combustible dust.

3.2. Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier against the identified hazards.

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from airborne dust particles that can cause mechanical and chemical irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) tested to EN 374 standard.[8] | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling. |

| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination by dust.[9] |

| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Required when engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. |

Table 2. Personal Protective Equipment (PPE) Specifications.

Visual Workflow: PPE Donning and Doffing The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination. The guiding principle is to touch contaminated surfaces (like the outside of gloves) as little as possible during removal.

Diagram 1. Sequential workflow for donning and doffing PPE.

Standard Operating Procedures for Safe Handling

Adherence to standardized procedures minimizes variability and risk.

4.1. General Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper/boats, containers) and PPE.

-

Chemical Transfer: Retrieve the container from storage. Open it slowly inside the fume hood to avoid creating a plume of dust.

-

Weighing: Use a dedicated spatula to carefully transfer the required amount of solid to an anti-static weigh boat on a tared balance. Avoid scooping actions that could aerosolize the powder.

-

Post-Transfer: Securely close the main container. Clean any residual powder from the spatula and work surface using a damp wipe, and dispose of it as chemical waste.

-

Hygiene: After completing the task and correctly doffing PPE, wash hands thoroughly with soap and water.[10]

4.2. Storage Requirements Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][12]

-

Incompatibilities: Keep segregated from strong oxidizing agents.[9]

-

Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

5.1. First Aid Measures Rapid and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek medical attention if irritation persists.[9] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[12] |

| Inhalation | Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9] |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention. |

Table 3. Emergency First Aid Procedures.

5.2. Spill Response For a small laboratory spill of solid this compound:

-

Evacuate & Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Contain & Clean: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep or wipe up the material and place it into a sealed, labeled container for chemical waste disposal.[9][12] Avoid dry sweeping, which can generate dust clouds.

-

Decontaminate: Clean the spill area with a suitable detergent and water.

Visual Workflow: Small Spill Cleanup

Diagram 2. Step-by-step workflow for cleaning a small solid spill.

5.3. Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8]

-

Hazards: Thermal decomposition can release toxic gases (COx, NOx, SOx).[8][12]

-

Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

Waste Disposal

All chemical waste, including unused product and contaminated materials (gloves, wipes, weigh boats), must be disposed of in accordance with federal, state, and local environmental regulations.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless explicitly permitted.

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its chemical properties and a disciplined adherence to established safety protocols. By treating this compound with the respect it deserves—employing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers can effectively mitigate risks. This proactive approach ensures that the valuable role of this compound in advancing peptide science can be realized without compromising the safety of the professionals who use it.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Cys(4-MeOBzl)-OH [2544-31-2]. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Z-Cys(Z)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. Z-Cys(Z)-OH [myskinrecipes.com]

- 7. peptide.com [peptide.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.ca [fishersci.ca]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to Cysteine Protecting Groups in Peptide Synthesis

Introduction: The Unique Challenge and Opportunity of Cysteine

Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein chemistry, enabling the formation of disulfide bonds critical for structural integrity and biological function.[1][2][3] This same reactivity, however, presents a significant hurdle in the stepwise process of peptide synthesis.[1] Unprotected thiols are prone to a variety of undesirable side reactions, including oxidation, alkylation, and racemization, which can lead to a complex mixture of products and significantly reduce the yield of the desired peptide.[1] Consequently, the judicious selection and application of cysteine protecting groups are paramount to the successful synthesis of cysteine-containing peptides. This guide provides an in-depth exploration of the core principles and practical applications of cysteine protecting groups in modern peptide synthesis, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The importance of cysteine extends beyond its role in forming structural disulfide bridges. Its unique reactivity makes it a prime target for site-specific modifications, such as in the development of antibody-drug conjugates (ADCs) where a therapeutic payload is attached to an antibody via cysteine residues.[1][4] The synthesis of complex, multi-disulfide-containing peptides, like the hormone insulin or the therapeutic peptide Ziconotide, further underscores the need for a sophisticated understanding of orthogonal protection strategies.[1]

This guide will navigate the landscape of commonly employed cysteine protecting groups, elucidating their mechanisms of action, deprotection strategies, and the subtle nuances that govern their successful application. We will explore the concept of orthogonality, a cornerstone of modern protecting group chemistry, and provide practical guidance on mitigating common side reactions.[1]

The Imperative of Thiol Protection: A Mechanistic Perspective

The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form. During peptide synthesis, this nucleophilicity can lead to several detrimental side reactions:

-

Oxidation: The thiol group is readily oxidized to form disulfide bonds, either intramolecularly or intermolecularly, leading to undesired dimers or oligomers.

-

Alkylation: Electrophilic species present in the synthesis, such as carbocations generated during the cleavage of other protecting groups, can irreversibly alkylate the thiol.[5]

-

Racemization: The α-proton of cysteine is susceptible to abstraction under basic conditions, leading to racemization, especially when cysteine is the C-terminal residue.[6]

-

β-elimination: Particularly in Fmoc/tBu-based solid-phase peptide synthesis (SPPS), the use of piperidine for Fmoc deprotection can induce β-elimination of the protected thiol, followed by the addition of piperidine to form a 3-(1-piperidinyl)alanine byproduct.[1][6]

To circumvent these issues, the thiol group is temporarily "masked" with a protecting group. An ideal protecting group should be:

-

Stable: It must remain intact throughout the entire peptide chain assembly process, resisting the conditions of Nα-deprotection and amino acid coupling.

-

Orthogonal: Its removal should be achievable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1][7]

-

Cleavable without side reactions: The deprotection process should be high-yielding and should not induce any modifications to the peptide.

The following sections will delve into the specifics of commonly used cysteine protecting groups, categorized by their deprotection chemistry.

Classes of Cysteine Protecting Groups: A Comparative Analysis

The diverse array of available cysteine protecting groups can be broadly classified based on their lability to different reagents. Understanding these classes is crucial for designing a successful orthogonal protection strategy, especially for peptides with multiple disulfide bonds.

Acid-Labile Protecting Groups

These groups are typically removed by strong acids, often concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.

-

Trityl (Trt): The trityl group is one of the most widely used protecting groups for cysteine in Fmoc-SPPS.[2] It is readily cleaved by trifluoroacetic acid (TFA), typically in a "cleavage cocktail" containing scavengers.[8]

-

Mechanism of Deprotection: The cleavage is an acid-catalyzed process where TFA protonates the sulfur-trityl bond, leading to the formation of a stable trityl cation and the free thiol.[8] This reaction is reversible, and the highly electrophilic trityl cation can re-attach to the nucleophilic thiol or other sensitive residues like tryptophan.[8] To drive the reaction to completion and prevent side reactions, scavengers are essential. Triisopropylsilane (TIS) is a particularly effective scavenger as it irreversibly reduces the trityl cation to triphenylmethane.[8]

Experimental Protocol: Standard Trt Deprotection

-

Preparation: Swell the peptide-resin in dichloromethane (DCM).

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).[9]

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the peptide under vacuum.

-

Causality Behind Choices: The high concentration of TFA is necessary to efficiently cleave the acid-labile Trt group and other side-chain protecting groups. TIS is the scavenger of choice due to its ability to irreversibly trap the trityl cation, preventing side reactions. Water is included to help dissolve the peptide and act as a scavenger. The cold ether precipitation ensures that the peptide, which is generally insoluble in ether, crashes out of solution while the cleaved protecting groups and scavengers remain dissolved.

-

-

Diphenylmethyl (Dpm): The Dpm group is more stable to acid than the Trt group and requires higher concentrations of TFA for complete removal.[3] This differential stability allows for some degree of orthogonality.

-

4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group and can be removed with dilute TFA (1-2%) in DCM, allowing for on-resin deprotection while other acid-labile groups remain intact.[2] This makes it a valuable tool for the on-resin formation of disulfide bonds or other modifications.

-

Tetrahydropyranyl (Thp): The Thp group has been shown to be a superior alternative to Trt in some cases, particularly in minimizing racemization and β-piperidinylalanine formation at the C-terminal cysteine.[6][10] It is cleaved under standard TFA conditions.

Thiolysis-Labile Protecting Groups

These groups are removed by treatment with thiol-containing reagents.

-

tert-Butylthio (StBu): The StBu group is stable to TFA and can be removed by reduction with thiols like dithiothreitol (DTT) or β-mercaptoethanol, or with phosphines. However, its removal on the solid phase can sometimes be challenging.

Heavy Metal-Mediated Deprotection

-